molecular formula C12H24N4 B11730719 [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11730719
M. Wt: 224.35 g/mol
InChI Key: HEVZBYIFAHLGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with 3-(diethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [3-(diethylamino)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Uniqueness

Compared to similar compounds, [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine exhibits unique properties due to the specific positioning of the pyrazole ring and the diethylamino group. This unique structure can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-methylpyrazol-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C12H24N4/c1-4-16(5-2)9-6-8-13-11-12-7-10-15(3)14-12/h7,10,13H,4-6,8-9,11H2,1-3H3

InChI Key

HEVZBYIFAHLGFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=NN(C=C1)C

Origin of Product

United States

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